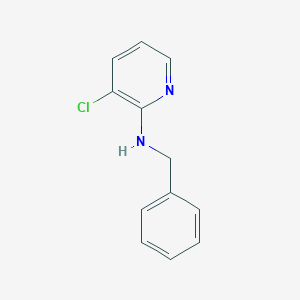

N-benzyl-3-chloropyridin-2-amine

Description

Significance and Context of N-benzyl-3-chloropyridin-2-amine in Contemporary Chemical Sciences

This compound, with the chemical formula C₁₂H₁₁ClN₂, is a heterocyclic compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. biosynth.com Its structure, featuring a pyridine (B92270) ring substituted with a benzylamine (B48309) and a chlorine atom, provides a versatile scaffold for the development of novel molecules. The presence of the pyridine ring, a common motif in pharmaceuticals, and the benzylamine group, known for its role in various bioactive compounds, makes this molecule a subject of interest for researchers. nih.govnih.gov

The compound can serve as a building block in the synthesis of more complex molecules. biosynth.com It is used as a source of an N-benzyl group in organic reactions, where the reaction mechanism is thought to be mediated by an electron transfer. biosynth.com This reactivity allows for the formation of new carbon-hydrogen bonds, a fundamental process in organic synthesis.

Historical Overview of Related Pyridine and Benzyl (B1604629) Amine Derivatives in Research

The story of this compound is built upon a rich history of research into its constituent parts: pyridine and benzylamine derivatives.

Pyridine , first isolated in 1846, is a basic heterocyclic aromatic compound. nih.gov Its structure, analogous to benzene (B151609) with one C-H group replaced by a nitrogen atom, was determined in the late 1860s. wikipedia.org The first major synthesis of pyridine derivatives was reported in 1881 by Arthur Rudolf Hantzsch. nih.govwikipedia.org Throughout the 20th and 21st centuries, pyridine and its derivatives have become indispensable in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications. nih.govnih.govslideshare.net The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which is crucial for drug-receptor interactions. nih.govtaylorandfrancis.com

Benzylamine and its derivatives have also been a focal point of extensive research. chemicalbook.com These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com Research has explored their synthesis through various methods, including reductive amination. nih.govopenmedicinalchemistryjournal.com Benzylamine derivatives have been investigated for a variety of biological activities, including their potential as antimycotic agents and inhibitors of copper amine oxidases. nih.govnih.gov

The combination of these two well-established pharmacophores in this compound provides a foundation for its exploration in modern chemical research.

Current Research Landscape and Future Directions for this compound

Current research on this compound and related compounds is focused on leveraging its unique chemical structure for various applications. The compound itself is commercially available as a research chemical, indicating its use in ongoing scientific investigations. biosynth.combldpharm.com

The exploration of substituted N-benzyl-3-chloropyrazine-2-carboxamides, which are structurally similar, for their antimycobacterial properties, highlights a potential avenue of research for this compound. nih.gov The synthesis of such derivatives often involves the reaction of a chlorinated heterocyclic core with a substituted benzylamine.

Future research will likely focus on:

Synthesis of Novel Derivatives: Modifying the benzyl and pyridine rings of this compound to create libraries of new compounds for biological screening.

Catalysis: Investigating the use of the compound or its derivatives as ligands in catalysis, a role often played by pyridine-containing molecules.

Medicinal Chemistry: Exploring its potential as a scaffold for the development of new therapeutic agents, building on the known bioactivity of pyridine and benzylamine derivatives.

The continued study of this compound and its analogues holds promise for advancements in both fundamental organic chemistry and the development of new functional molecules.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1042512-03-7 | biosynth.com |

| Molecular Formula | C₁₂H₁₁ClN₂ | biosynth.com |

| Molecular Weight | 218.68 g/mol | biosynth.com |

| SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)Cl | biosynth.com |

Table 2: Related Research Compounds

| Compound Name | Research Context | Source |

| Pyridine | Foundational heterocyclic compound in medicinal chemistry. | nih.govnih.gov |

| Benzylamine | Important intermediate in organic synthesis and pharmaceuticals. | chemicalbook.com |

| 3-Chloropyridin-2-amine | A related pyridine derivative. | nih.gov |

| N-benzyl-3-chloropyrazine-2-carboxamides | Structurally similar compounds with antimycobacterial activity. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZQCGYYWRVGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Reaction Pathways of N Benzyl 3 Chloropyridin 2 Amine

Established Synthetic Routes to N-benzyl-3-chloropyridin-2-amine

The synthesis of N-substituted aminopyridines, including this compound, has traditionally relied on robust and well-documented chemical reactions. These methods, while effective, often necessitate specific catalysts and reaction conditions to achieve desired yields and purity.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly effective for the synthesis of aryl and heteroaryl amines from aryl halides. The reaction's utility is rooted in its ability to overcome the limitations of traditional methods, offering broad substrate scope and functional group tolerance.

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine and regenerates the Pd(0) catalyst. Several generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, have been developed to improve reaction efficiency and scope.

For the synthesis of pyridine (B92270) derivatives, specific ligands like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have proven effective. These ligands facilitate the coupling of various amines with chloropyridines. For instance, heteroarylamines such as aminopyridines can be successfully coupled with chloro-substituted compounds using catalytic systems like Pd(OAc)₂/BINAP or Pd(OAc)₂/Xantphos in the presence of a base like cesium carbonate (Cs₂CO₃).

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Pyridine Derivatives

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2-bromo-6-methylpyridine | Substrate |

| Amine | (+/-)-trans-1,2-diaminocyclohexane | Substrate |

| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Catalyst Precursor |

| Ligand | (±)-BINAP | Stabilizes catalytic intermediate |

| Base | Sodium tert-butoxide (NaOBu-t) | Promotes amine deprotonation |

| Solvent | Toluene | Reaction Medium |

Data derived from a procedure for the amination of a bromopyridine with a diamine.

Conventional condensation reactions represent a more classical approach to C-N bond formation. In the context of this compound synthesis, this could involve the direct nucleophilic substitution of a chlorine atom on the pyridine ring by benzylamine (B48309). However, the electron-deficient nature of the pyridine ring can make such substitutions challenging.

A relevant example is the condensation reaction between 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate, which yields 2-Amino-N-(2-chloropyridin-3-yl)benzamide. This demonstrates the feasibility of forming an amide linkage from a 2-chloropyridine (B119429) derivative through condensation. The synthesis of N-arylpyrimidin-2-amines has also been achieved by the condensation of substituted guanidines with enones, although this method's diversity is limited by the availability of the required guanidine precursors. Another related approach is the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through an imine condensation–isoaromatization pathway without the need for a catalyst.

Multi-step syntheses allow for the gradual construction of the target molecule from simpler, more readily available starting materials. A plausible multi-step route to this compound could begin with the synthesis of the key intermediate, 3-chloropyridin-2-amine. This intermediate itself has been isolated as a by-product in the synthesis of precursors for insecticides.

An analogous multi-step synthesis has been described for substituted N-benzyl-3-chloropyrazine-2-carboxamides. This process involves three main steps:

Hydrolysis: Starting from 3-chloropyrazine-2-carbonitrile, hydrolysis with aqueous sodium hydroxide (B78521) yields the corresponding carboxylic acid.

Acyl Chloride Formation: The carboxylic acid is then converted to the more reactive acyl chloride using thionyl chloride (SOCl₂).

Amidation: Finally, the acyl chloride reacts with a substituted benzylamine in the presence of a base like triethylamine to form the final N-benzyl amide product.

This sequence highlights a logical pathway where a functional group on the heterocyclic ring is first transformed (nitrile to acid), activated (acid to acyl chloride), and then coupled with the desired amine.

Novel and Green Chemistry Approaches in Synthesis

Reflecting a global push for sustainability, synthetic chemistry has increasingly focused on developing environmentally benign methodologies. These "green" approaches prioritize the use of non-toxic solvents, reduced energy consumption, and high atom economy.

The synthesis of pyridine-based Schiff bases (imines), which share structural similarities with aminopyridines, has been a fertile ground for green chemistry innovations. Traditionally, Schiff base synthesis involves refluxing an amine and an aldehyde, often in toxic solvents like benzene (B151609).

Recent research has demonstrated that high yields of pyridine-based Schiff bases, such as N-[2-pyridinylmethylidene]aniline, can be achieved at room temperature using green solvents like ethanol (B145695) or ethanol-water mixtures. These methods are not only more environmentally friendly but can also be faster and result in higher yields (up to 95.2%) compared to conventional refluxing methods (54.4%). Water, in particular, is an ideal green solvent due to its non-toxic and non-flammable nature. In some cases, reactions in aqueous media can be accelerated and proceed without the need for an acid catalyst. Alternative energy sources like microwave irradiation have also been successfully used to synthesize pyridine-containing Schiff bases in water, achieving high yields in short reaction times.

Table 2: Comparison of Synthetic Methods for N-[2-pyridinylmethylidene]aniline

| Method | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Conventional | Ethanol | Reflux | 2 hours | 54.4% |

| Green (Stirring) | Ethanol | Ambient | 1 hour | 82.3% |

| Green (Stirring) | Ethanol-Water (1:1) | Ambient | 1 hour | 95.2% |

Data from the eco-friendly synthesis of a pyridine-based Schiff base.

The amide bond is a fundamental linkage in chemistry and biology, and its efficient formation is crucial for synthesizing precursors to complex molecules. While the coupling of carboxylic acids and amines is the most common method, it often requires stoichiometric activating agents, leading to poor atom economy.

Modern research focuses on catalytic approaches that are more efficient and sustainable. One innovative method involves the rearrangement of nitrile imines, derived from N-2-nitrophenyl hydrazonyl bromides, to form an activated ester in situ. This ester then readily reacts with an amine to form the amide bond. This process avoids the use of external, and sometimes hazardous, coupling reagents. The method has proven effective for a wide range of primary and secondary amines and has been used to synthesize the drug bezafibrate. This strategy could be applied to create an amide precursor, such as N-benzyl-3-chloropicolinamide, which could subsequently be converted to the target amine.

Exploration of Transition Metal Catalysis (e.g., Ru, Pd) in N-benzylation and C-H Activation

The synthesis of this compound and related N-aryl-2-aminopyridines is significantly enhanced by the use of transition metal catalysts, particularly those based on palladium (Pd) and ruthenium (Ru). These catalysts offer efficient pathways for both N-benzylation and subsequent C-H activation, enabling the construction of complex molecular architectures.

Palladium-Catalyzed N-benzylation:

Palladium catalysts are highly effective for the N-benzylation of 2-aminopyridines. A notable advancement is the "borrowing hydrogen" methodology, which provides an environmentally friendly and efficient route for the dehydrative N-monobenzylation of 2-aminopyridines using benzylic alcohols. rsc.org This method operates under mild, base-free conditions and is considered an atom-economic process. rsc.org The catalytic system often involves a π-benzylpalladium complex. For instance, the reaction between a 2-aminopyridine (B139424) derivative and a benzyl (B1604629) alcohol in a solvent like heptane, catalyzed by a palladium complex, yields the corresponding N-benzyl-2-aminopyridine. nih.gov The in situ generation of water during the reaction can accelerate the process by promoting the aggregation of polar substrates with the catalyst. nih.gov

Another significant palladium-catalyzed reaction is the Buchwald-Hartwig amination, which can be used for the arylation of 2-aminopyridines. While typically used for C-N bond formation with aryl halides, variations of this protocol can be adapted for N-alkylation. Challenges in these reactions, such as low reaction rates, can be overcome by careful selection of the palladium catalyst and, crucially, the phosphine ligand, with ligands like Xantphos showing improved reaction rates and yields. mdpi.com

Ruthenium and Palladium in C-H Activation:

Once the this compound scaffold is formed, the pyridine nitrogen and the amine can act as directing groups to facilitate further functionalization via C-H activation. rsc.org This strategy allows for the selective introduction of new substituents. Both Pd and Ru catalysts are widely used for this purpose. nih.govmdpi.com

Ruthenium Catalysis: Ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, are effective catalysts for the C-H arylation of N-heteroaryl compounds. mdpi.comchemrxiv.org The directing group, in this case, the pyridine ring of the aminopyridine moiety, guides the ruthenium catalyst to an ortho C-H bond on the benzyl group or the pyridine ring itself, leading to the formation of a cyclometalated intermediate. mdpi.comnih.gov This intermediate then reacts with a coupling partner, such as an aryl halide or boronic acid, to form a new C-C bond. mdpi.com

Palladium Catalysis: Palladium(II) catalysts are also extensively used for directed C-H functionalization. The pyridyl nitrogen in N-aryl-2-aminopyridines can chelate to the palladium center, directing electrophilic cyclopalladation onto a phenyl ring to cleave a C-H bond and form a palladacycle intermediate. rsc.org This approach has been used to synthesize various fused heterocyclic systems. rsc.org

The table below summarizes representative catalytic systems for these transformations.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Pd(0)/TPPMS | Dehydrative N-benzylation | 2-aminopyridines, Benzyl alcohols | "Borrowing hydrogen" methodology; Base-free; Atom-economic. rsc.orgnih.gov |

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | N-arylation | 2-aminopyridine, Aryl bromides | Buchwald-Hartwig amination; Ligand choice is critical for yield. mdpi.com |

| [RuCl₂(p-cymene)]₂ / AgSbF₆ | C-H Arylation | 2-phenylpyridine, Aryl halides | Pyridine directing group; High regioselectivity. mdpi.comchemrxiv.org |

| Pd(OAc)₂ / Ligand | C-H Functionalization | N-aryl-2-aminopyridines | Pyridyl nitrogen as directing group; Access to complex heterocycles. rsc.orgnih.gov |

Atom Economy Principles in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.comwordpress.comacs.org The goal is to maximize this incorporation, thereby minimizing waste. acs.orgbuecher.de

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 skpharmteco.com

In the synthesis of this compound, different synthetic routes exhibit vastly different atom economies.

Classical N-benzylation: A traditional method involves reacting 3-chloropyridin-2-amine with benzyl chloride and a base (e.g., triethylamine) to neutralize the HCl byproduct.

Reaction: C₅H₅ClN₂ + C₇H₇Cl + (C₂H₅)₃N → C₁₂H₁₁ClN₂ + (C₂H₅)₃NHCl

While the yield might be high, the base is consumed stoichiometrically and forms a salt byproduct, leading to poor atom economy.

"Borrowing Hydrogen" Methodology: This modern approach uses benzyl alcohol as the alkylating agent. The only byproduct is water. rsc.org

Reaction: C₅H₅ClN₂ + C₇H₇OH → C₁₂H₁₁ClN₂ + H₂O

This reaction is highly atom-economical as most reactant atoms are incorporated into the final product. rsc.orgacs.org Addition and rearrangement reactions are generally preferred for their high atom economy over substitution and elimination reactions. buecher.dersc.org

The following table provides a comparative analysis of the atom economy for these two synthetic pathways.

| Synthetic Pathway | Reactants | Desired Product | Byproducts | % Atom Economy |

| Classical N-benzylation with Benzyl Chloride | 3-chloropyridin-2-amine, Benzyl chloride, Triethylamine | This compound | Triethylammonium chloride | 54.3% |

| "Borrowing Hydrogen" with Benzyl Alcohol | 3-chloropyridin-2-amine, Benzyl alcohol | This compound | Water | 92.4% |

Calculations based on molecular weights: 3-chloropyridin-2-amine (128.56), Benzyl chloride (126.58), Triethylamine (101.19), this compound (218.68), Triethylammonium chloride (137.65), Benzyl alcohol (108.14), Water (18.02).

As demonstrated, the borrowing hydrogen strategy offers a significantly greener and more efficient route to this compound from an atom economy perspective. primescholars.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. The formation of this compound involves complex mechanistic steps depending on the specific reaction pathway.

Electron Transfer Mechanisms in Halide to Amine Reactions

While the primary reaction for N-benzylation is nucleophilic substitution, some sources suggest that the mechanism can be mediated by an electron transfer from the halide to the amine, which facilitates C-H bond formation. biosynth.com However, the more commonly accepted mechanisms for reactions on the chloropyridine ring involve nucleophilic aromatic substitution (SNAr). In the SNAr mechanism, the reaction is influenced by electron-withdrawing groups that activate the ring toward nucleophilic attack. wikipedia.orgnih.govmasterorganicchemistry.com The reaction between 2-chloropyridine derivatives and nucleophiles like glutathione, for example, proceeds via displacement of the chlorine atom. nih.govresearchgate.net

Covalent Addition and Substitution Reaction Pathways

The reaction of a nucleophile with an activated chloropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) that proceeds via an addition-elimination mechanism. wikipedia.orgyoutube.comchemistrysteps.comresearchgate.net

Nucleophilic Addition: The nucleophile (in this case, the amine) attacks the carbon atom bearing the chlorine atom (the ipso-carbon). This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.netchemistrysteps.com

Elimination: The aromaticity of the ring is restored by the departure of the leaving group (the chloride ion). chemistrysteps.comsavemyexams.com

This two-step addition-elimination pathway is distinct from SN1 and SN2 reactions. wikipedia.org The formation of the covalently-bound Meisenheimer complex is a key feature of this mechanism. researchgate.net

In the context of the "borrowing hydrogen" N-benzylation, the mechanism is multi-step:

The transition metal catalyst oxidizes the benzyl alcohol to benzaldehyde.

The 3-chloropyridin-2-amine undergoes a condensation reaction (covalent addition followed by elimination of water) with the benzaldehyde to form an imine.

The catalyst, which had stored the hydrogen atoms from the alcohol oxidation, then reduces the imine to the final this compound product and is regenerated. rsc.orgnih.gov

Isotope-Dependent Reactions in this compound Synthesis

Isotope labeling studies are powerful tools for elucidating reaction mechanisms, particularly for identifying the rate-determining step. In the synthesis of N-benzyl-2-aminopyridines via the borrowing hydrogen methodology, kinetic isotope effect (KIE) experiments have been conducted. rsc.org

Role of Directing Groups in C-H Activation for Benzylic Amines

Directing groups are functional moieties within a substrate that can coordinate to a transition metal catalyst, guiding it to a specific C-H bond and enabling site-selective functionalization. nih.govyoutube.com This strategy is a cornerstone of modern synthetic chemistry for improving efficiency and control. acs.org

In molecules related to this compound, both the amine and the pyridine ring can serve as effective directing groups. rsc.org

Amine/Amide Directing Groups: The nitrogen atom of a benzylamine or a derivative like an N-methoxy amide can coordinate to a metal center (e.g., Pd, Rh, Ru). nih.gov This coordination brings the catalyst into close proximity to the ortho C-H bonds of the benzyl ring, facilitating the formation of a five- or six-membered cyclometalated intermediate. rsc.org This process, known as cyclometalation, activates the C-H bond for subsequent reaction. youtube.com To avoid catalyst poisoning by free amines, they are often converted to more robust directing groups like amides or imines in situ (transient directing groups). rsc.orgnih.govchemrxiv.orgacs.org

Pyridine Directing Groups: In N-aryl-2-aminopyridines, the pyridyl nitrogen is a powerful directing group. nih.gov It can form a stable chelate with the metal catalyst, directing C-H activation onto the N-aryl ring. rsc.orgrsc.org For instance, in the arylation of 2-phenylpyridine, the pyridine nitrogen directs Ru or Pd catalysts to the ortho-C-H bonds of the phenyl ring. mdpi.comchemrxiv.org

The use of directing groups transforms C-H activation from an unselective process into a precise and predictable synthetic tool, allowing for the efficient construction of functionalized benzylic amines.

Synthesis of Analogs and Derivatives of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs and derivatives. These modifications are typically focused on three key areas: substitution on the pyridine ring, alteration of the benzyl moiety, and derivatization of the amine linker. Such synthetic efforts are crucial for exploring structure-activity relationships in various chemical and biological contexts.

Altering the substitution pattern on the pyridine ring of this compound yields positional isomers with distinct electronic and steric properties. The synthesis of these analogs, such as N-benzyl-2-chloropyridin-3-amine and N-benzyl-4-chloropyridin-2-amine, begins with the appropriately substituted chloropyridinamine precursor.

The general synthetic approach involves the N-benzylation of the corresponding aminopyridine. For instance, the synthesis of N-benzyl-4-chloropyridin-2-amine starts from 2-amino-4-chloropyridine (B16104). The synthesis of this precursor can be achieved via several routes, including the Hofmann amide degradation of 4-chloropyridine-2-amide guidechem.com. Once the precursor is obtained, the benzyl group is introduced. This can be accomplished through various methods, such as reductive amination with benzaldehyde or direct alkylation with a benzyl halide (e.g., benzyl chloride) in the presence of a base. orgsyn.org The reaction conditions must be carefully controlled to favor mono-benzylation and avoid the formation of dibenzylated byproducts.

A general scheme for this synthesis is presented below:

Table 1: General Synthetic Pathway for Pyridine Ring-Substituted Analogs

| Step | Reaction | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Precursor Synthesis | e.g., 2-Pyridine carboxylic acid | Thionyl chloride, Ammonia, Hofmann rearrangement reagents | e.g., 2-Amino-4-chloropyridine |

The choice of synthetic route for the chloropyridinamine precursor is critical. For example, 2-amino-4-chloropyridine can be prepared from 4-chloropyridine-2-methyl formate (B1220265) through hydrazinolysis, diazotization, and subsequent rearrangement, a route noted for its suitability for industrial production due to its simple process and high yield guidechem.com. The final benzylation step often involves heating the aminopyridine with benzylamine, which can yield the desired product in high yields orgsyn.org.

Modifying the benzyl group by introducing substituents on the phenyl ring is a common strategy to fine-tune the properties of the parent molecule. The synthesis of these derivatives typically follows the same N-alkylation pathway as for the parent compound, but utilizes a substituted benzylamine or benzyl halide.

A series of substituted N-benzyl-3-chloropyrazine-2-carboxamides, which are structurally related to the target compound, were prepared by condensing 3-chloropyrazine-2-carboxylic acid chloride with various ring-substituted benzylamines. nih.govnih.gov This methodology is directly applicable to the synthesis of N-(substituted-benzyl)-3-chloropyridin-2-amine. The reactions proceed under mild conditions and generally provide good yields. nih.gov

Table 2: Examples of Substituted Benzylamines for Derivative Synthesis

| Substituent on Benzyl Ring | Benzylamine Derivative |

|---|---|

| 2-Methyl | 2-Methylbenzylamine |

| 3,4-Dichloro | 3,4-Dichlorobenzylamine |

| 2-Chloro | 2-Chlorobenzylamine |

| 4-Methoxy | 4-Methoxybenzylamine |

The synthesis involves the reaction of 3-chloropyridin-2-amine with a selected substituted benzyl halide in the presence of a base. Alternatively, reductive amination using a substituted benzaldehyde can be employed. The choice of substituents allows for systematic variation of electronic effects (electron-donating or electron-withdrawing) and steric bulk. For example, the synthesis of N-(2-methylbenzyl)- and N-(3,4-dichlorobenzyl)- derivatives has been successfully demonstrated in related pyrazine (B50134) systems. nih.gov

N-Acyl thioureas represent a significant class of derivatives with a wide range of biological activities. The synthesis of N-acyl thiourea (B124793) derivatives incorporating both benzyl and pyridine moieties involves a multi-step process. mdpi.comnih.gov A general and efficient method is the condensation of an acid chloride with a thiocyanate salt (such as ammonium (B1175870) or potassium thiocyanate) to form an in situ acyl isothiocyanate intermediate. mdpi.comresearchgate.net This highly reactive intermediate is then immediately treated with an appropriate amine—in this case, a compound like this compound—to yield the final N-acyl thiourea derivative.

The reaction proceeds via the nucleophilic addition of the primary or secondary amine to the isothiocyanate. mdpi.com This method is versatile, allowing for the incorporation of various acyl groups and heterocyclic amines.

Table 3: Synthetic Scheme for N-Acyl Thiourea Derivatives

| Step | Reaction Type | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Isothiocyanate Formation | Acid Chloride, Ammonium Thiocyanate | Anhydrous Acetone, Reflux | Acyl Isothiocyanate |

Research has demonstrated the synthesis of new N-acyl thiourea derivatives containing pyridine and thiazole rings, highlighting the modularity of this synthetic approach. nih.gov The crude products are often purified by crystallization. nih.gov The structure of these complex derivatives is typically confirmed using spectroscopic methods such as FT-IR and NMR. mdpi.com

The core structure of this compound can be incorporated into more complex heterocyclic systems, such as pyrimidines. The synthesis of N-benzyl-substituted pyrimidine-4-carboxamides and related heterocycles often involves building the pyrimidine (B1678525) ring from acyclic precursors or modifying an existing heterocyclic system.

One relevant synthetic strategy involves the interaction of a carboxylic acid with a series of substituted benzylamines. For instance, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were prepared by the 1,1'-carbonyldiimidazole-promoted reaction between the corresponding thieno[2,3-d]pyrimidine-6-carboxylic acid and various benzylamines. pensoft.netresearchgate.net This amide formation reaction is a key step and can be adapted for different heterocyclic cores.

Another approach involves a three-component condensation reaction. For example, a 3,4-dihydropyrimidin-2(1H)-one derivative was synthesized in high yield through the condensation of benzaldehyde, ethyl acetoacetate, and urea (B33335) bu.edu.eg. By substituting the reactants, this method can be adapted to create diverse pyrimidine structures containing N-benzyl groups.

Furthermore, the synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide was achieved through a multi-step process involving addition, Curtius rearrangement, and intramolecular cyclization reactions, starting from a furan-based precursor and benzylamine. nih.gov This highlights the use of rearrangement reactions to construct fused pyrimidine ring systems.

Table 4: Synthetic Approaches to N-benzyl-substituted Heterocycles

| Approach | Key Reaction | Starting Materials Example | Product Class Example |

|---|---|---|---|

| Amide Coupling | 1,1'-Carbonyldiimidazole promoted coupling | Heterocyclic carboxylic acid, Substituted benzylamine | N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides pensoft.netresearchgate.net |

| Multi-component Reaction | Biginelli-type condensation | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones bu.edu.eg |

These methodologies provide access to a wide array of complex heterocyclic derivatives, where the N-benzyl-pyridinamine substructure is a key component.

Iv. Advanced Applications and Biological Relevance of N Benzyl 3 Chloropyridin 2 Amine in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies for N-benzyl-3-chloropyridin-2-amine and its Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. For analogs of this compound, these studies have elucidated the key structural features that govern their biological activity.

The biological activity of this class of compounds is highly sensitive to the placement and electronic properties of substituents on both the pyridine (B92270) and the benzyl (B1604629) rings.

Substituents on the Benzyl Ring:

In the context of 5-HT2A/2C receptor agonists , N-benzyl substitution on phenethylamines dramatically increases binding affinity and functional activity compared to simple N-alkyl substitutions. nih.gov Specifically, placing a polar substituent like a hydroxyl group at the ortho-position of the benzyl ring can further enhance activity. nih.gov For instance, N-(2-hydroxybenzyl) compounds show high potency and selectivity for the 5-HT2A receptor. nih.gov

For USP1/UAF1 deubiquitinase inhibitors based on a pyrimidine (B1678525) core, modifications to the N-benzyl group significantly impact potency. nih.gov

In a series of Xanthine Oxidase (XO) inhibitors , replacing a cyanopyridine moiety with substituted benzyl groups showed that a 3'-nitro or a 4'-sec-butoxy group on the benzyl ring was favorable for activity. nih.gov

For antimycobacterial agents based on a pyrazinecarboxamide scaffold, dichlorination of the benzyl ring, as seen in N-(3,4-dichlorobenzyl) derivatives, proved effective against Mycobacterium tuberculosis. nih.gov

Substituents on the Pyridine/Heterocyclic Ring:

The position of the chlorine atom on the heterocyclic ring is critical. In N-benzyl-chloropyrazine-2-carboxamides, the 3-chloro isomer was investigated as an alternative to previously prepared 5-chloro and 6-chloro derivatives for antimycobacterial activity. nih.gov

For USP1/UAF1 inhibitors , the N-benzyl-2-phenylpyrimidin-4-amine scaffold was identified as a potent core. nih.gov

In studies of antimitotic agents , 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides showed that a methoxy (B1213986) group on the 2-arylpyridine moiety was favorable for activity against lung cancer cells. researchgate.net

The following table summarizes the influence of various substitutions on the biological activity of this compound analogs.

| Target | Scaffold | Favorable Substituents (Benzyl Ring) | Favorable Substituents (Heterocycle) | Reference |

| 5-HT2A/2C Receptors | N-benzyl phenethylamine (B48288) | ortho-hydroxy | N/A (Phenethylamine core) | nih.gov |

| USP1/UAF1 | N-benzyl-2-phenylpyrimidin-4-amine | Varied substitutions explored for optimization | 2-phenylpyrimidin-4-amine | nih.gov |

| Xanthine Oxidase | 5-benzyl-3-pyridyl-1H-1,2,4-triazole | 3'-nitro, 4'-sec-butoxy | 3-pyridyl-1H-1,2,4-triazole | nih.gov |

| M. tuberculosis | N-benzyl-3-chloropyrazine-2-carboxamide | 3,4-dichloro | 3-chloropyrazine-2-carboxamide | nih.gov |

| A549 Lung Cancer Cells | 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | 3-phenoxy | Methoxy group on 2-arylpyridine | researchgate.net |

Pharmacophore modeling helps identify the essential three-dimensional arrangement of chemical features required for biological activity.

For Serotonin (B10506) Receptors: The N-benzyl moiety is a key structural motif for high-affinity binding to the 5-HT2A receptor. Docking studies suggest this group interacts with the Phe339 residue in the receptor's binding pocket, while the core of the molecule interacts with other residues like Phe340. nih.gov

For Enzyme Inhibitors:

Falcipain-2: Inhibitors of this malarial protease often feature a peptidomimetic structure designed to occupy the enzyme's active site. The S2 subsite has a preference for hydrophobic residues, making it a key target for achieving specificity. nih.gov

NAPE-PLD: The enzyme possesses a hydrophobic entry cavity that accommodates its lipid substrates. nih.gov Inhibitors have been designed with features like a sulfonamide group, which may coordinate with the zinc atoms in the active site. nih.gov

USP1/UAF1: The N-benzyl-2-phenylpyrimidin-4-amine core is a validated pharmacophore for potent inhibition of this deubiquitinase complex. nih.govresearchgate.net

NNRTIs: Pharmacophore models for non-nucleoside reverse transcriptase inhibitors have identified key features including hydrogen-bond acceptors, hydrophobic groups, and aromatic rings as essential for interaction with the enzyme's active site. nih.gov

Limiting the conformational flexibility of a molecule can lock it into its bioactive conformation, thereby increasing affinity and selectivity for its target. While specific studies on conformationally restricted analogs of this compound are not detailed in the provided results, the principle is fundamental in medicinal chemistry. The high potency achieved in many of the discussed derivatives suggests that the N-benzylaminopyridine scaffold correctly orients the key interacting groups. For example, the defined interactions of N-benzyl phenethylamines within the 5-HT2A receptor binding site highlight the importance of a specific three-dimensional arrangement. nih.gov The use of rigid scaffolds like pyrazinone or indolizidinone rings in other areas of drug design exemplifies this strategy of reducing conformational freedom to enhance biological activity. mdpi.com

Identification and Validation of Pharmacological Targets

Analogs of this compound have been successfully developed to interact with a range of enzymes and receptors, demonstrating the scaffold's versatility.

This chemical class has shown inhibitory activity against several clinically relevant enzymes.

USP1/UAF1 Deubiquitinase: The USP1/UAF1 complex is a key regulator of DNA damage response pathways and represents a promising target for cancer therapy. nih.govnih.gov A high-throughput screen identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors. nih.gov The lead compound, ML323, inhibits the USP1/UAF1 complex with nanomolar potency, potentiates the cytotoxicity of cisplatin (B142131) in cancer cells, and serves as a valuable chemical probe to study deubiquitination in DNA repair. researchgate.netnih.govnih.gov

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD): This enzyme is responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govnih.gov Inhibition of NAPE-PLD is a strategy for modulating NAE levels in the brain. nih.govppscreeningcentre.com High-throughput screening has led to the discovery of inhibitors like LEI-401, which reduces brain NAE levels and modulates emotional behavior in animal models. nih.gov Another identified inhibitor is the quinazoline (B50416) sulfonamide derivative ARN19874. nih.gov

Falcipain-2: This cysteine protease from Plasmodium falciparum is essential for the parasite's life cycle, as it digests hemoglobin in the host's red blood cells. nih.gov It is a validated target for antimalarial drugs. nih.gov Both peptide-based and non-peptide inhibitors have been developed that target the enzyme's active site. nih.govrsc.org Structural studies of falcipain-2 in complex with inhibitors like E64 have provided detailed insights into the active site, aiding in the design of more potent and selective compounds. nih.govrcsb.org

Xanthine Oxidase (XO): This enzyme catalyzes the final steps of purine (B94841) metabolism, leading to the production of uric acid. nih.gov Elevated levels of uric acid can cause gout, and XO inhibitors are used for its treatment. nih.govnih.gov A series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives, designed as analogs of the known XO inhibitor topiroxostat, showed promising results. The compound 1h, with a 3-nitrobenzyl group, was identified as the most potent in the series with an IC50 value of 0.16 μM. nih.gov

Carbonic Anhydrase: No specific data on the inhibition of carbonic anhydrase by this compound or its direct analogs were identified in the search results.

The table below summarizes the inhibitory activities of various analogs against these enzymes.

| Enzyme Target | Inhibitor/Analog Series | Key Findings/Potency | Reference |

| USP1/UAF1 Deubiquitinase | ML323 (N-benzyl-2-phenylpyrimidin-4-amine derivative) | Potent and selective inhibitor with nanomolar activity; potentiates cisplatin cytotoxicity. | nih.gov, nih.gov |

| NAPE-PLD | LEI-401 | CNS-active inhibitor, reduces NAE levels in the brain. | nih.gov, ppscreeningcentre.com |

| Falcipain-2 | Peptidomimetic nitriles | Designed for optimal occupancy of the selectivity-determining subpockets. | rsc.org |

| Xanthine Oxidase | Compound 1h (5-(3-nitrobenzyl)-3-(pyridin-4-yl)-1H-1,2,4-triazole) | IC50 = 0.16 μM | nih.gov |

5-HT2A/2C Receptors: These serotonin receptors are involved in a wide range of physiological and cognitive processes and are important targets for neuropsychiatric drugs. nih.gov The N-benzyl substitution on phenethylamine and tryptamine (B22526) agonists confers a significant increase in binding affinity and functional potency at 5-HT2A and 5-HT2C receptors. nih.govnih.gov Some N-benzyl phenethylamine analogs exhibit subnanomolar binding affinities for the 5-HT2A receptor and can show high selectivity over the 5-HT2C subtype. nih.gov For example, compound 1b (an N-(2-hydroxybenzyl) derivative) was found to be a highly potent and selective 5-HT2A agonist. nih.gov This enhancement is attributed to specific interactions between the N-benzyl group and key amino acid residues within the receptor's binding site. nih.gov

The following table presents data on receptor binding for N-benzyl analogs.

| Receptor Target | Compound Series | Key Findings/Affinity | Reference |

| 5-HT2A Receptor | N-benzyl phenethylamines | Subnanomolar binding affinities (e.g., compound 8b, pKi > 9). Up to 300-fold increase in affinity over N-alkyl homologs. | nih.gov, nih.gov |

| 5-HT2C Receptor | N-benzyl phenethylamines | Generally high affinity, though often lower than for 5-HT2A, allowing for selective compounds. | nih.gov |

Anti-inflammatory Activity

The potential for this compound and its analogues to exhibit anti-inflammatory properties is an area of significant interest. Research into structurally related compounds has shown that the benzylamino-pyridine moiety can be a key pharmacophore for anti-inflammatory effects. For instance, studies on N-benzoylamino-1,2,3,6-tetrahydropyridine analogues revealed that modifications to the benzyl and tetrahydropyridine (B1245486) rings significantly influence their anti-inflammatory activity. nih.gov In in vivo models, such as the carrageenan-induced paw edema assay in rats, certain analogues with electron-donating substituents on the benzene (B151609) ring demonstrated anti-inflammatory effects comparable to the standard drug, indomethacin. nih.gov This suggests that the electronic properties of the benzyl group are a critical determinant of activity.

Furthermore, broader classes of amine-containing compounds have been investigated for their anti-inflammatory and autoimmune disease-modulating effects. google.com The mechanism for some of these compounds is linked to their ability to accumulate in acidic intracellular compartments like lysosomes, thereby modulating cellular signaling pathways involved in inflammation. google.com While direct experimental data for this compound is not extensively documented in this context, the precedence set by analogous structures provides a strong rationale for its investigation as a potential anti-inflammatory agent.

In Vitro and In Vivo Biological Activity Studies (Mechanistic Focus)

The biological activity of this compound is rooted in its chemical structure, which allows for diverse interactions with biological macromolecules. The following sections explore its potential activities based on studies of closely related compounds.

The search for novel antimicrobial agents has led to the investigation of various heterocyclic compounds. Structurally similar N-benzylpyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial and antibacterial activities. nih.gov In a study, a series of N-benzyl-3-chloropyrazine-2-carboxamides and their double-substituted analogues, N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, were tested against several bacterial strains. nih.gov

Notably, some of these compounds displayed promising activity against Mycobacterium tuberculosis and Staphylococcus aureus. nih.gov The most effective compounds against Mycobacterium tuberculosis H37Rv were N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide. nih.gov The study also identified 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide as the most active against Staphylococcus aureus. nih.gov These findings suggest that the N-benzylamine moiety, in combination with a halogenated heterocyclic core, is a viable scaffold for developing new antimicrobial agents. The mechanism of action for related compounds has been linked to the inhibition of essential enzymes like enoyl-ACP-reductase in mycobacteria. nih.gov

Antimicrobial Activity of Related Pyrazinecarboxamide Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg·mL⁻¹ |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg·mL⁻¹ |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 µM |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 µM |

The development of novel therapeutics for non-small cell lung cancer (NSCLC) is a critical area of research. ktu.edu While direct studies on this compound are limited, related heterocyclic structures have shown significant promise. For example, a series of N-(4-chlorophenyl)-γ-amino acid derivatives were synthesized and evaluated for their anticancer activity on A549 NSCLC cells. ktu.edu One of the most promising compounds from this series demonstrated an IC50 of 38.38 µM and was found to induce mitochondrial injury, leading to significant reactive oxygen species (ROS) production and inhibition of ATP synthesis. ktu.edu

Furthermore, benzopyrone derivatives have been evaluated for their in vitro anticancer activity against the NCI 60 cell line panel, which includes NSCLC cell lines. nih.govresearchgate.net Certain Schiff's like compounds derived from a benzopyrone core showed good growth inhibition against various cancer cell lines, including those of non-small cell lung cancer. nih.govresearchgate.net Gold(I) and gold(III) complexes containing substituted benzyl ligands have also been investigated as potential anticancer agents for NSCLC, with their mechanism often tied to the inhibition of the enzyme thioredoxin reductase (TrxR). mdpi.com

Anticancer Activity of Related Compounds Against NSCLC

| Compound Class | Cell Line | Key Findings |

|---|---|---|

| N-(4-chlorophenyl)-γ-amino acid derivative (7g) | A549 (NSCLC) | IC50 = 38.38 µM; Induces mitochondrial injury and ROS production. ktu.edu |

| Benzopyrone Schiff's like compounds (4a, b, c) | NSCLC panel | Good growth inhibition percentage observed. nih.govresearchgate.net |

| Mixed ligand gold(I) compounds (7 and 8) | NSCLC panel | Identified as potent lung cancer cytotoxic compounds; inhibit TrxR. mdpi.com |

Pyridine-containing compounds have been a fertile ground for the discovery of new antimalarial drugs. A notable example is the 3,5-diaryl-2-aminopyridine class, which has led to the identification of potent antimalarial candidates. mmv.org Structure-activity relationship studies on this class revealed that the 2-amino group and the pyridine core are crucial for activity. mmv.org Replacement of the pyridine core with a pyrazine (B50134) ring resulted in a novel series of analogues with impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum, with IC50 values in the nanomolar range. mmv.org

In addition, benzimidazole (B57391) derivatives, which share heterocyclic structural motifs with pyridines, have shown significant antimalarial potential. nih.gov Some 2-amidobenzimidazole derivatives have demonstrated a clear preference for a pyridine fragment at a specific position, leading to submicromolar IC50 values against P. falciparum. nih.gov These findings underscore the potential of heterocyclic amines, including structures like this compound, as scaffolds for the development of new antimalarial agents.

Antimalarial Activity of Related Pyridine and Pyrazine Analogues

| Compound Class/Series | P. falciparum Strain | Activity |

|---|---|---|

| 3,5-Diaryl-2-aminopyrazine analogues | K1 (multidrug-resistant) | IC50 range: 6–94 nM. mmv.org |

| 3,5-Diaryl-2-aminopyrazine analogues | NF54 (sensitive) | IC50 range: 6–94 nM. mmv.org |

| 2-Amidobenzimidazole derivative (BZ 1) | P. falciparum | IC50 = 0.98 µM. nih.gov |

The biological activity of many therapeutic agents is derived from their ability to inhibit specific enzymes. While the direct enzyme targets of this compound are not fully elucidated, studies on related compounds provide valuable insights. For instance, the compound 3-benzyl-6-chloro-2-pyrone (B1209848) has been shown to be an inactivator of the enzyme chymotrypsin. nih.gov The mechanism involves the opening of the pyrone ring and the formation of a covalent ester linkage with a serine residue in the enzyme's active site. nih.gov

In the context of anticancer activity, gold(I) complexes containing ligands structurally related to the benzyl-pyridine scaffold have been shown to be potent inhibitors of thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance and often overexpressed in cancer cells. mdpi.com Some of these gold compounds also inhibit human dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for antifolate drugs. mdpi.com The ability of such compounds to inhibit multiple enzymes highlights a potential mechanism for their potent anticancer effects.

The interaction of small molecules with cellular machinery can lead to the modulation of critical signaling pathways. As mentioned in the context of anticancer activity, N-(4-chlorophenyl)-γ-amino acid derivatives, which are structurally related to the title compound, can induce mitochondrial damage. ktu.edu This leads to the production of reactive oxygen species (ROS) and a decrease in ATP synthesis, which are significant cellular stress signals that can trigger pathways leading to apoptosis or cell cycle arrest. ktu.edu

The inhibition of enzymes like TrxR by related gold complexes also has profound effects on cellular signaling. mdpi.com Inhibition of TrxR disrupts the cellular redox state, which can enhance oxidative stress and sensitize cancer cells to other therapies. While direct evidence for this compound is pending, the established activities of its analogues suggest that it could potentially modulate pathways related to cellular stress responses, DNA damage repair, and metabolic regulation.

Computational Drug Design and Virtual Screening

Computational drug design and virtual screening are powerful tools for evaluating the therapeutic potential of compounds like this compound. These methods simulate the compound's behavior at a molecular level, providing insights that guide further experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. For this compound, docking studies are instrumental in elucidating its potential binding modes and interactions within a protein's active site. The structural features of the compound—the pyridine ring, the chlorine substituent, and the benzyl group—are key determinants of its binding affinity and specificity.

Analysis of the interactions reveals several key types of bonds that this compound can form with amino acid residues of a target protein:

Hydrogen Bonds: The nitrogen atoms in the pyridine ring and the amine linker can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with residues like ASP, GLY, and CYS. d-nb.info

Halogen Bonds: The chlorine atom at position 3 of the pyridine ring can participate in halogen bonding, an interaction with nucleophilic atoms like oxygen or nitrogen in amino acid side chains such as TYR. d-nb.info

Pi-Interactions: The aromatic nature of both the pyridine and benzyl rings allows for various π-interactions, including π-π stacking, π-π T-shaped, and π-alkyl interactions with aromatic and aliphatic amino acid residues like HIS, ALA, and LEU. d-nb.info

These interactions collectively determine the binding energy of the compound to its target. For instance, in studies of similar pyridine derivatives, docking scores, which represent the free energy of binding, are often found in the range of -7 to -15 kcal/mol for promising lead compounds. nih.gov

Table 1: Potential Molecular Docking Interactions of this compound

| Interaction Type | Structural Moiety Involved | Potential Amino Acid Partners |

|---|---|---|

| Hydrogen Bond | Pyridine Nitrogen, Amine Hydrogen | ASP, GLY, CYS, SER |

| Halogen Bond | 3-Chloro Substituent | TYR, THR, SER |

| Pi-Pi Stacking/T-shaped | Pyridine Ring, Benzyl Ring | HIS, PHE, TRP, TYR |

| Pi-Alkyl | Pyridine Ring, Benzyl Ring | ALA, LEU, ILE, VAL |

| Van der Waals | Entire Molecule | Various residues in binding pocket |

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. upenn.edu Derivatives of this compound can be used in structure-based virtual screening campaigns to discover novel lead compounds. In this process, a library containing thousands to millions of molecules is docked into the active site of a target protein. nih.gov

The compounds are then ranked based on their docking scores and the quality of their interactions with key amino acid residues. Molecules that show favorable binding energies and form essential interactions (e.g., hydrogen bonds with specific residues known to be critical for biological activity) are selected as "hits." nih.govupenn.edu These hits can then be synthesized and tested experimentally. This approach significantly narrows down the number of compounds that need to be evaluated in the lab, saving time and resources. upenn.edu The process leverages the known structural features of this compound as a scaffold for designing new potential inhibitors. nih.gov

Before a compound can become a drug, it must exhibit suitable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to computationally estimate these properties early in the drug discovery process. mdpi.comnih.gov For this compound and its derivatives, various parameters can be predicted using online servers and specialized software.

Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration are crucial. nih.govnih.gov Compounds with good oral bioavailability are often sought.

Distribution: This involves predicting how the compound will distribute throughout the body, including its potential to cross critical barriers like the BBB. nih.gov

Metabolism: Predictions can identify if the compound is a substrate or inhibitor of key metabolic enzymes, such as Cytochrome P450 (CYP) isoforms. nih.gov

Excretion: This helps in understanding how the compound will be cleared from the body.

In silico tools can also assess a compound's "drug-likeness" based on criteria such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Table 2: Example of Predicted ADMET Properties for a Hypothetical this compound Derivative

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential for CNS activity |

| P-glycoprotein Substrate | No | Less likely to be affected by efflux pumps |

| Distribution | ||

| CNS Permeability | > -2 (logPS) | Likely to enter the central nervous system |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Moderate | Reasonable half-life expected |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Obeys (0 violations) | Good drug-like properties |

Note: This table is illustrative and based on typical parameters evaluated for similar compounds. nih.govopenmedicinalchemistryjournal.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for a series of active compounds related to this compound would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For this compound, a potential pharmacophore model would likely highlight:

An aromatic ring feature corresponding to the benzyl group.

Another aromatic feature for the pyridine ring.

A hydrogen bond acceptor feature from the pyridine nitrogen.

A hydrogen bond donor from the amine group.

A hydrophobic/halogen bond feature associated with the chlorine atom.

Once a validated pharmacophore model is generated, it can be used as a 3D query to screen large compound databases to find new molecules that fit the model, even if they have a different underlying chemical scaffold. upenn.edunih.gov This ligand-based approach is particularly useful when the 3D structure of the protein target is unknown. upenn.edu

V. Advanced Reaction Chemistry and Transformations of N Benzyl 3 Chloropyridin 2 Amine

Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

N-benzyl-3-chloropyridin-2-amine is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds. The presence of the chlorine atom on the pyridine (B92270) ring allows for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the pyridine ring and a variety of organoboron reagents. nih.gov While specific examples detailing this reaction on this compound are not prevalent in literature, the reactivity of similar 2-chloropyridine (B119429) derivatives suggests its feasibility. researchgate.net The general reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloropyridine with an aryl or vinyl boronic acid or ester. The reaction conditions, such as the choice of ligand and base, are crucial for achieving high yields, especially with potentially less reactive chloro-substrates compared to their bromo or iodo counterparts. cmu.eduresearchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction can be used to couple this compound with a primary or secondary amine at the C3 position, replacing the chlorine atom. The reaction typically employs a palladium precatalyst and a bulky, electron-rich phosphine ligand. cmu.eduyoutube.com Challenges in the cross-coupling of 3-halo-2-aminopyridines can arise from the potential for the substrate's amidine-like structure to chelate the palladium catalyst, which could impede the reaction. youtube.com However, the development of specialized ligand systems, such as BippyPhos, has expanded the scope of these reactions to include a wide range of (hetero)aryl chlorides. nih.gov

| Coupling Reaction | Reagents | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Base (e.g., Cs₂CO₃, K₂CO₃) | Pd(0) catalyst (e.g., Pd(OAc)₂), Phosphine ligand | 3-Aryl-N-benzylpyridin-2-amine |

| Buchwald-Hartwig | Primary/Secondary Amine, Base (e.g., NaOtBu, LiHMDS) | Pd(0) catalyst, Bulky phosphine ligand (e.g., RuPhos, BrettPhos) | N-benzyl-N³-substituted-pyridine-2,3-diamine |

Functional Group Interconversions and Derivatizations

The multiple functional groups on this compound allow for a wide array of modifications.

The secondary amine is a key site for functionalization. It can undergo N-alkylation with alkyl halides or other electrophiles under basic conditions to yield tertiary amines. nih.gov Acylation with acyl chlorides or anhydrides can form the corresponding amides. These reactions are standard transformations in organic synthesis and can be used to introduce a variety of substituents. The benzyl (B1604629) group itself can be considered a protecting group for the amine, which can be removed under certain conditions.

The chlorine atom at the C3 position is a versatile handle for substitution reactions. It is susceptible to nucleophilic aromatic substitution (SNAr) , particularly with strong nucleophiles. youtube.com For instance, in a related pyrazine (B50134) system, the chlorine atom can be displaced by a benzylamino group at high temperatures. nih.gov The reactivity in SNAr is enhanced by the electron-withdrawing nature of the pyridine nitrogen. Besides the previously mentioned palladium-catalyzed amination, other cross-coupling reactions like Sonogashira (with terminal alkynes) or Stille coupling (with organostannanes) are also theoretically possible at this position.

The benzyl group can also be chemically altered. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution, such as nitration or halogenation, though care must be taken to avoid side reactions at other positions of the molecule. More commonly, the benzyl group is removed entirely through debenzylation . This is typically achieved via catalytic hydrogenolysis (e.g., using Pd/C and H₂), which cleaves the C-N bond to yield 3-chloropyridin-2-amine. nih.govorganic-chemistry.org This reaction is useful when the benzyl group is used as a protecting group for the amine. Alternative debenzylation methods that avoid the use of hydrogen gas, such as treatment with strong acids or oxidizing agents, have also been developed. researchgate.netox.ac.uk

| Functionalization Site | Reaction Type | Reagents | Resulting Structure |

| Amine Nitrogen | N-Alkylation | Alkyl halide, Base | Tertiary amine |

| Amine Nitrogen | N-Acylation | Acyl chloride, Base | Amide |

| Chlorine Atom | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R₂NH) | 3-Substituted aminopyridine |

| Benzyl Group | Debenzylation | H₂, Pd/C | 3-Chloropyridin-2-amine |

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a key consideration in the reactions of this compound. In cross-coupling reactions, the reaction is highly selective for the C-Cl bond at the 3-position of the pyridine ring. During electrophilic substitution on the benzyl group, the substitution pattern (ortho, meta, para) is directed by the electron-donating nature of the alkylamino substituent.

When reacting with nucleophiles, there is a potential for competition between substitution at the C3 position (SNAr) and reaction at other sites. However, the conditions can often be tuned to favor one reaction pathway. For instance, palladium catalysis specifically activates the C-Cl bond for coupling.

Stereoselectivity becomes important when chiral centers are introduced. For example, asymmetric synthesis methodologies, such as using chiral ligands in palladium-catalyzed reactions, could potentially be used to create chiral products from this achiral starting material. nih.gov

Applications as a Chemical Building Block in Complex Molecule Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its precursor, 3-chloropyridin-2-amine, is a known intermediate in the synthesis of the insecticide chlorantraniliprole. nih.gov

The ability to perform diverse chemical transformations on this compound makes it a versatile scaffold. Through cross-coupling reactions, various aryl, alkyl, or amino groups can be introduced at the 3-position. Subsequent or prior modification of the benzylamino group allows for further diversification. This modular approach enables the construction of large libraries of compounds for screening in drug discovery programs. The aminopyridine motif is a common feature in many biologically active compounds, including kinase inhibitors. nih.gov The compound can be used to synthesize bicyclic heterocyclic compounds through intramolecular cyclization reactions. researchgate.net

Precursor in Insecticide Synthesis (e.g., Chlorantraniliprole intermediates)

This compound serves as a key precursor for the synthesis of critical intermediates used in the production of modern insecticides, most notably those related to the anthranilic diamide (B1670390) class, such as Chlorantraniliprole. The core structure of Chlorantraniliprole contains a 1-(3-chloro-2-pyridinyl)-1H-pyrazole fragment. The synthesis of this pyrazole (B372694) moiety often begins with a derivative of 2-amino-3-chloropyridine (B188170).

The un-benzylated analogue, 3-chloropyridin-2-amine, is a direct precursor to the necessary 3-chloro-2-hydrazinopyridine (B1363166) intermediate. This hydrazine (B178648) is then condensed with other reagents to construct the pyrazole ring system. In multi-step syntheses, the primary amine of 3-chloropyridin-2-amine may require protection to prevent unwanted side reactions. The N-benzyl group is a common and effective protecting group for this purpose. Although direct literature for the use of this compound in this specific pathway is not prominent, the use of its parent amine, 3-chloropyridin-2-amine, as a by-product in the synthesis of a Chlorantraniliprole intermediate has been documented. nih.gov The general synthetic route to the key pyrazole carboxylic acid intermediate underscores the foundational role of the 3-chloropyridin-2-amine scaffold.

Role in Synthesis of Nitrogen-Containing Heterocycles

The structure of this compound makes it a suitable starting material for the synthesis of more complex nitrogen-containing heterocyclic systems.

Piperidine (B6355638) Derivatives: One of the fundamental transformations of pyridine rings is their reduction to the corresponding piperidine structures. Catalytic hydrogenation is a widely employed method for this purpose. mdpi.comorganic-chemistry.org this compound can undergo hydrogenation to yield N-benzyl-3-chloropiperidin-2-amine. This reaction saturates the pyridine ring, converting the planar aromatic system into a flexible, saturated six-membered ring, a core structure in many pharmaceuticals. nih.gov Various catalysts, including rhodium and ruthenium-based systems, are effective for the hydrogenation of pyridine derivatives under different pressures and temperatures. organic-chemistry.org The choice of catalyst and conditions can influence the stereoselectivity of the resulting substituted piperidine.

Triazolopyridines: The synthesis of fused heterocyclic systems such as triazolopyridines from this compound is a plausible, multi-step process. One common strategy for forming a nih.govmdpi.comacs.orgtriazolo[4,3-a]pyridine ring involves the cyclization of a 2-hydrazinopyridine (B147025) derivative. researchgate.net Starting from this compound, this would first require debenzylation to the free amine, followed by conversion to a hydrazine. This intermediate can then be reacted with various one-carbon sources (e.g., orthoesters or carboxylic acids) to facilitate ring closure.

Alternatively, oxidative cyclization of N-(pyridin-2-yl)amidines is a modern approach to forming triazolopyridine systems. nih.gov This would involve converting the amino group of the debenzylated 3-chloropyridin-2-amine into an amidine, which then undergoes an intramolecular N-N bond formation, often mediated by an oxidizing agent like (diacetoxyiodo)benzene (B116549) or through electrochemical methods. nih.govbeilstein-journals.org

Benzothiazoles: The synthesis of benzothiazoles from this compound is not a reported transformation in the chemical literature. Standard synthetic routes to benzothiazoles almost invariably start from a 2-aminothiophenol (B119425) precursor, which contains a benzene (B151609) ring substituted with both an amino and a thiol group in adjacent positions. mdpi.comacs.orgnih.gov The pyridine-based structure of this compound lacks the necessary benzene and thiol components, making it an unsuitable starting material for conventional benzothiazole (B30560) synthesis.

Use in Synthesis of Schiff Bases

The formation of a traditional Schiff base, or imine, involves the condensation of a primary amine with an aldehyde or ketone. This compound is a secondary amine due to the presence of the benzyl group on the nitrogen atom. Consequently, it cannot form a stable, neutral imine. Reaction with an aldehyde would typically lead to the formation of a cationic iminium ion or, if a proton can be eliminated from an adjacent carbon, an enamine.

However, the primary amine precursor, 3-amino-2-chloropyridine (B31603), readily undergoes condensation with aldehydes to form Schiff bases. For example, the reaction of 3-amino-2-chloropyridine with 4-chlorobenzaldehyde (B46862) produces the corresponding (4-chlorobenzylidene)-(2-chloropyridin-3-yl)amine. This reaction proceeds by stirring the reactants in a suitable solvent like dichloromethane. This transformation highlights the utility of the core pyridine amine structure in forming C=N bonds, a key step in the synthesis of many biologically active compounds.

Deprotection Strategies for N-benzylated Amines

The benzyl group is a widely used protecting group for amines due to its stability under many reaction conditions. Its removal, or debenzylation, is a crucial final step in many synthetic sequences. Several effective strategies exist for the cleavage of the N-benzyl bond in compounds like this compound. acs.orgresearchgate.net

Catalytic Hydrogenolysis: This is the most common method for N-debenzylation. It typically involves hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), under a hydrogen atmosphere. nih.gov The reaction is often performed in a protic solvent like ethanol (B145695) or methanol (B129727). The efficiency of this method can be hampered by catalyst poisoning from the amine product. To mitigate this, an acid, such as HCl or acetic acid, is often added to the reaction mixture, which protonates the amine and reduces its coordination to the palladium surface. nih.gov

Catalytic Transfer Hydrogenation (CTH): As an alternative to using pressurized hydrogen gas, CTH employs a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and cyclohexene. mdma.chmdma.ch The reaction of an N-benzyl amine with ammonium formate and 10% Pd/C in refluxing methanol is a rapid and efficient method for debenzylation under neutral conditions. mdma.ch

Oxidative Debenzylation: In cases where reductive conditions are not suitable due to other functional groups in the molecule, oxidative methods can be employed. Reagents such as ceric ammonium nitrate (B79036) (CAN) can achieve clean, chemoselective debenzylation of tertiary N-benzyl amines. st-andrews.ac.ukresearchgate.net Another approach involves the use of a bromo radical, generated from an alkali metal bromide and an oxidant like Oxone, to achieve debenzylation under mild, non-metallic conditions. nih.govorganic-chemistry.org More recently, enzymatic systems, such as laccase in combination with a mediator like TEMPO, have been developed for the selective oxidative cleavage of N-benzyl groups in an aqueous medium. mdpi.com

The following table summarizes various deprotection strategies applicable to N-benzylated amines.

| Deprotection Method | Reagents and Conditions | Advantages | Disadvantages | Citations |

| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, EtOH, often with added acid (e.g., HCl, Acetic Acid) | High yield, clean reaction, common lab procedure. | Catalyst can be poisoned by amine product; requires H₂ gas. | nih.gov |

| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, MeOH, reflux | Avoids pressurized H₂ gas, rapid, neutral conditions. | Requires stoichiometric hydrogen donor. | mdma.chmdma.ch |

| Oxidative Debenzylation (CAN) | Ceric Ammonium Nitrate (CAN), aq. MeCN | Effective for tertiary amines, chemoselective. | Stoichiometric, strongly oxidizing, metal waste. | st-andrews.ac.ukresearchgate.net |

| Oxidative Debenzylation (Bromo Radical) | NaBr, Oxone, MeCN/H₂O | Metal-free, mild conditions. | Requires stoichiometric oxidant. | nih.govorganic-chemistry.org |

| Enzymatic Oxidation | Laccase, TEMPO, O₂, aqueous buffer | Highly chemoselective, environmentally benign (uses O₂ as oxidant). | Limited to specific substrates, requires enzyme. | mdpi.com |

Vi. Emerging Research Areas and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and development of new therapeutic agents. mdpi.comnih.gov These technologies are being applied to analyze vast datasets, predict molecular properties, and design novel compounds with desired biological activities. mdpi.com In this context, AI and ML can play a significant role in exploring the therapeutic potential of N-benzyl-3-chloropyridin-2-amine and its related compounds.

Furthermore, AI can facilitate the de novo design of new molecules based on the this compound scaffold. By learning the structure-activity relationships (SAR) from existing data, generative models can propose novel derivatives with optimized properties, such as enhanced potency or reduced off-target effects. mdpi.com This computational approach significantly reduces the time and cost associated with traditional drug discovery pipelines.

Advanced Materials Science Applications (e.g., Electroluminescent Materials)

The unique structural features of pyridine (B92270) derivatives, including this compound, make them promising candidates for applications in advanced materials science. The pyridine ring, with its electron-deficient nature, and the presence of functional groups like the chloro and benzylamine (B48309) moieties, can be tailored to create materials with specific electronic and optical properties.

One area of interest is the development of electroluminescent materials for use in organic light-emitting diodes (OLEDs). While direct research on this compound for this purpose is not extensively documented, related pyridine-containing compounds are utilized in the design of OLED materials. The ability to functionalize the pyridine core allows for the tuning of the material's emission color and efficiency.

Moreover, the reactivity of the chloro-substituent and the amino group in this compound allows for its use as a building block in the synthesis of more complex functional materials. These could include sensors, catalysts, or components of metal-organic frameworks (MOFs), where the pyridine nitrogen can coordinate to metal centers.

Development of Chemoinformatic Databases and Predictive Models

Chemoinformatic databases are essential resources for modern chemical research, providing curated information on chemical structures, properties, and biological activities. While large public databases like PubChem contain entries for this compound and its isomers, there is a growing need for specialized databases focused on specific chemical scaffolds. nih.govnist.govchemicalbook.com

The development of a dedicated chemoinformatic database for this compound and its analogs would be highly beneficial. Such a database could consolidate experimental and predicted data, including spectroscopic information (NMR, IR, Mass Spec), calculated properties (logP, polar surface area), and biological assay results. bldpharm.commdpi.com This would provide a valuable resource for researchers working in drug discovery and materials science.